Cas no 1702168-73-7 (4-(2-ethylbutoxy)-4-(iodomethyl)oxane)
4-(2-ethylbutoxy)-4-(iodomethyl)oxane Chemical and Physical Properties
Names and Identifiers
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- 4-(2-ethylbutoxy)-4-(iodomethyl)oxane
- EN300-1133147
- 1702168-73-7
-
- Inchi: 1S/C12H23IO2/c1-3-11(4-2)9-15-12(10-13)5-7-14-8-6-12/h11H,3-10H2,1-2H3
- InChI Key: FPGBDXBJXBHPDR-UHFFFAOYSA-N
- SMILES: ICC1(CCOCC1)OCC(CC)CC
Computed Properties
- Exact Mass: 326.07428g/mol
- Monoisotopic Mass: 326.07428g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 18.5Ų
4-(2-ethylbutoxy)-4-(iodomethyl)oxane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1133147-0.05g |
4-(2-ethylbutoxy)-4-(iodomethyl)oxane |
1702168-73-7 | 95% | 0.05g |
$888.0 | 2023-10-26 | |
| Enamine | EN300-1133147-0.1g |
4-(2-ethylbutoxy)-4-(iodomethyl)oxane |
1702168-73-7 | 95% | 0.1g |
$930.0 | 2023-10-26 | |
| Enamine | EN300-1133147-0.25g |
4-(2-ethylbutoxy)-4-(iodomethyl)oxane |
1702168-73-7 | 95% | 0.25g |
$972.0 | 2023-10-26 | |
| Enamine | EN300-1133147-0.5g |
4-(2-ethylbutoxy)-4-(iodomethyl)oxane |
1702168-73-7 | 95% | 0.5g |
$1014.0 | 2023-10-26 | |
| Enamine | EN300-1133147-1.0g |
4-(2-ethylbutoxy)-4-(iodomethyl)oxane |
1702168-73-7 | 1g |
$1485.0 | 2023-05-23 | ||
| Enamine | EN300-1133147-2.5g |
4-(2-ethylbutoxy)-4-(iodomethyl)oxane |
1702168-73-7 | 95% | 2.5g |
$2071.0 | 2023-10-26 | |
| Enamine | EN300-1133147-5.0g |
4-(2-ethylbutoxy)-4-(iodomethyl)oxane |
1702168-73-7 | 5g |
$4309.0 | 2023-05-23 | ||
| Enamine | EN300-1133147-10.0g |
4-(2-ethylbutoxy)-4-(iodomethyl)oxane |
1702168-73-7 | 10g |
$6390.0 | 2023-05-23 | ||
| Enamine | EN300-1133147-1g |
4-(2-ethylbutoxy)-4-(iodomethyl)oxane |
1702168-73-7 | 95% | 1g |
$1057.0 | 2023-10-26 | |
| Enamine | EN300-1133147-5g |
4-(2-ethylbutoxy)-4-(iodomethyl)oxane |
1702168-73-7 | 95% | 5g |
$3065.0 | 2023-10-26 |
4-(2-ethylbutoxy)-4-(iodomethyl)oxane Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 4-(2-ethylbutoxy)-4-(iodomethyl)oxane
4-(2-Ethylbutoxy)-4-(Iodomethyl)Oxane: A Comprehensive Overview
4-(2-Ethylbutoxy)-4-(Iodomethyl)Oxane (CAS No. 1702168-73-7) is a unique organic compound with significant potential in various chemical and pharmaceutical applications. This compound, characterized by its oxane ring structure, has garnered attention due to its versatile functional groups and the ability to participate in a wide range of chemical reactions. Recent advancements in synthetic chemistry have further highlighted its utility in the development of novel materials and drug delivery systems.
The molecular structure of 4-(2-Ethylbutoxy)-4-(Iodomethyl)Oxane is notable for its iodomethyl group attached to the oxane ring, which introduces both electronic and steric effects. These effects are crucial in determining the compound's reactivity and selectivity in various reactions. The presence of the ethylbutoxy group further enhances the molecule's solubility and stability under different conditions, making it a valuable intermediate in organic synthesis.
Recent studies have explored the use of 4-(2-Ethylbutoxy)-4-(Iodomethyl)Oxane as a precursor for the synthesis of biodegradable polymers. Researchers have demonstrated that this compound can be effectively polymerized under controlled conditions to form materials with tailored properties, such as biocompatibility and mechanical strength. These polymers hold promise for applications in tissue engineering and controlled drug release systems.
In addition to its role in polymer synthesis, 4-(2-Ethylbutoxy)-4-(Iodomethyl)Oxane has been investigated for its potential in catalytic processes. The iodomethyl group has been shown to act as a Lewis acid, facilitating various transformations such as alkylation and acylation reactions. This property makes it an attractive candidate for use in asymmetric catalysis, where high enantioselectivity is required.
The synthesis of 4-(2-Ethylbutoxy)-4-(Iodomethyl)Oxane involves a multi-step process that typically begins with the preparation of the oxane ring followed by functionalization with the desired substituents. Recent advancements in green chemistry have led to the development of more sustainable methods for its production, reducing environmental impact while maintaining high yields.
From a pharmacological perspective, 4-(2-Ethylbutoxy)-4-(Iodomethyl)Oxane has shown potential as a lead compound for drug discovery. Its structure allows for easy modification, enabling researchers to explore various bioactive derivatives. Preclinical studies have indicated that certain derivatives exhibit promising anti-inflammatory and antioxidant properties, warranting further investigation into their therapeutic applications.
In conclusion, 4-(2-Ethylbutoxy)-4-(Iodomethyl)Oxane (CAS No. 1702168-73-7) is a versatile compound with diverse applications across multiple fields. Its unique structure and reactivity make it an invaluable tool in modern chemistry, driving innovation in materials science, catalysis, and pharmaceutical research. As ongoing studies continue to uncover new possibilities, this compound is poised to play an increasingly significant role in advancing scientific and technological frontiers.
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